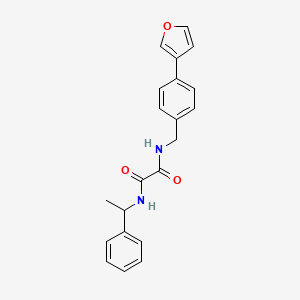

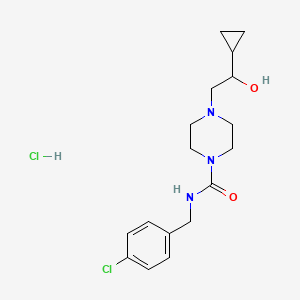

![molecular formula C12H9ClN4S2 B2467429 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 198841-45-1](/img/structure/B2467429.png)

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring and a triazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The triazole ring is also a five-membered ring, but it contains two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) . The crystal structure can be determined using single-crystal X-ray diffraction . The structural geometry, including bond lengths, bond angles, and torsion angles, can be calculated using density functional theory (DFT) at various levels .科学的研究の応用

Synthesis and Biochemical Properties

Lipase and α-Glucosidase Inhibition : This compound has been used as a starting point for synthesizing derivatives with significant bioactivity. In one study, derivatives showed notable anti-lipase and anti-α-glucosidase activities, indicating potential use in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activity : Derivatives of this compound have exhibited significant inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents (Purohit et al., 2011).

Anticancer Properties : Some derivatives have shown activity against various cancer lines, including melanoma and breast cancer, indicating a potential role in cancer therapy (Ostapiuk, Matiychuk, & Obushak, 2015).

Material Science and Engineering Applications

Corrosion Inhibition : Research has explored the use of derivatives of this compound as inhibitors for mild steel corrosion in acidic solutions, suggesting applications in materials engineering (Yadav, Behera, Kumar, & Sinha, 2013).

Antioxidant Activities : Certain derivatives have been synthesized and evaluated for their antioxidant activities, which could have implications in pharmacology and material science (Gotsulya, 2020).

Other Potential Applications

DNA Gyrase B Inhibitor and Antimicrobial Agent : Some synthesized Schiff base derivatives have shown promise as DNA Gyrase B inhibitors and possess antibacterial and anti-inflammatory properties (Kate et al., 2018).

Molecular Docking Studies : In-depth studies involving density functional theory and molecular docking have been conducted on benzimidazole derivatives bearing the 1,2,4-triazole ring, focusing on their properties as EGFR inhibitors, relevant in cancer treatment (Karayel, 2021).

作用機序

Target of Action

Compounds containing the thiazole nucleus, like the one , have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole-containing molecules are known to have the potential to activate or stop various biochemical pathways . The downstream effects of these actions can lead to a wide range of biological activities .

Result of Action

Thiazole-containing molecules are known to have a wide range of biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved.

特性

IUPAC Name |

3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4S2/c1-17-10(15-16-12(17)18)9-6-19-11(14-9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEODMWSZHOYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CSC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

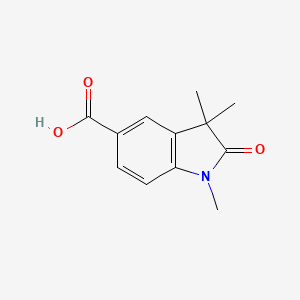

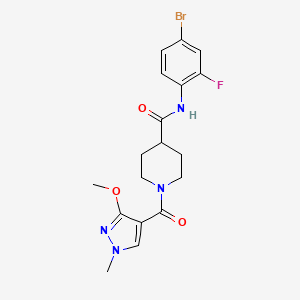

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea](/img/structure/B2467352.png)

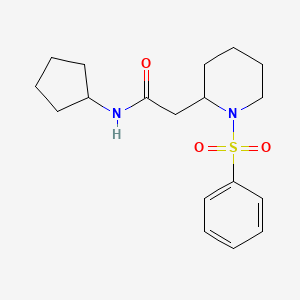

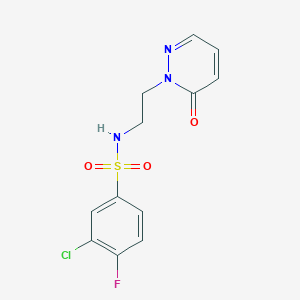

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2467353.png)

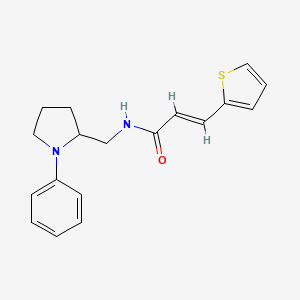

![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)

![2-[(Carboxymethyl)(prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B2467358.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2467359.png)

![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2467360.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2467365.png)